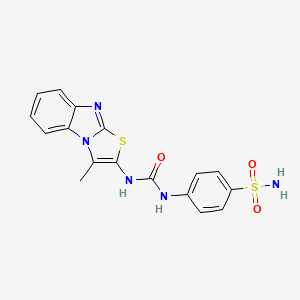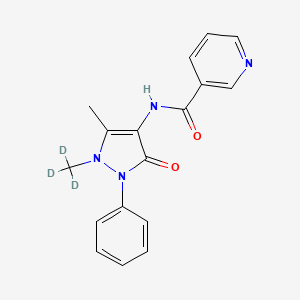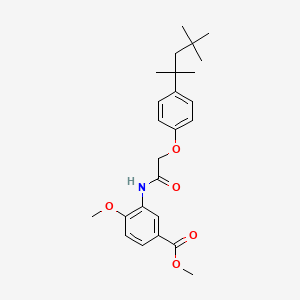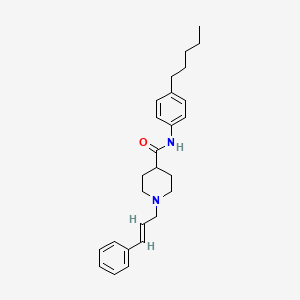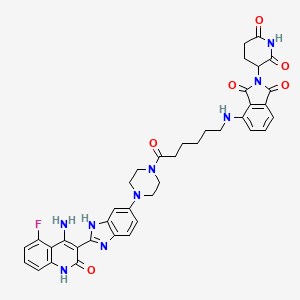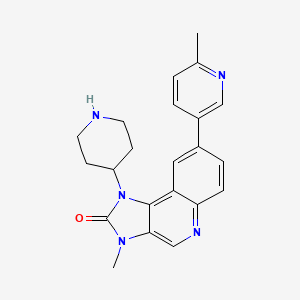
PI3K/mTOR Inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K/mTOR Inhibitor-3 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways play critical roles in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is commonly associated with various cancers and other diseases, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of 3-amidoquinoline derivatives. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . For example, a three-neck round bottom flask may be used to combine 3-amidoquinoline with commercially available 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide, along with a palladium catalyst and a base like potassium carbonate in a solvent mixture of dioxane and water .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow synthesis techniques and the use of automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
PI3K/mTOR Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
PI3K/mTOR Inhibitor-3 has a wide range of scientific research applications, including:
Mecanismo De Acción
PI3K/mTOR Inhibitor-3 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth . The compound specifically targets the ATP-binding sites of both PI3K and mTOR, preventing their activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
GDC-0077: A PI3K inhibitor that targets the PI3Kα isoform and is used in cancer therapy.
Alpelisib: An FDA-approved PI3K inhibitor for the treatment of breast cancer.
Idelalisib: A PI3Kδ-specific inhibitor used in the treatment of hematologic malignancies.
Uniqueness
PI3K/mTOR Inhibitor-3 is unique in its dual inhibition of both PI3K and mTOR, providing a broader spectrum of activity compared to isoform-specific inhibitors. This dual inhibition can potentially overcome resistance mechanisms that arise from targeting a single enzyme .
Propiedades
Fórmula molecular |
C22H23N5O |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
3-methyl-8-(6-methylpyridin-3-yl)-1-piperidin-4-ylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C22H23N5O/c1-14-3-4-16(12-24-14)15-5-6-19-18(11-15)21-20(13-25-19)26(2)22(28)27(21)17-7-9-23-10-8-17/h3-6,11-13,17,23H,7-10H2,1-2H3 |
Clave InChI |
LNQQYBUEVDGDBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCNCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


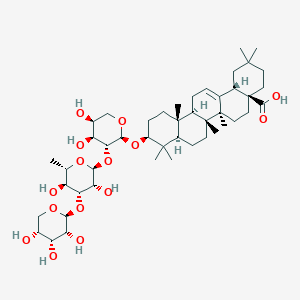
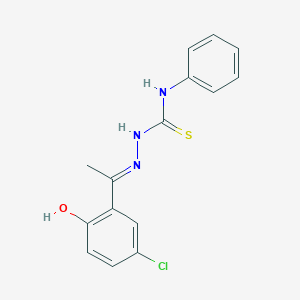
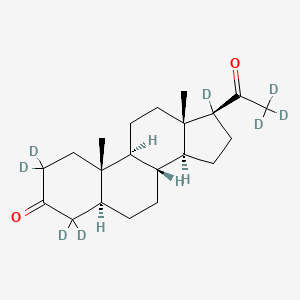
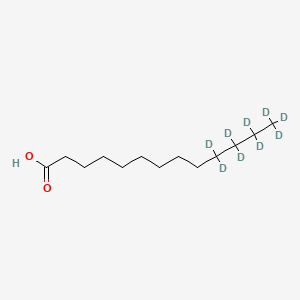
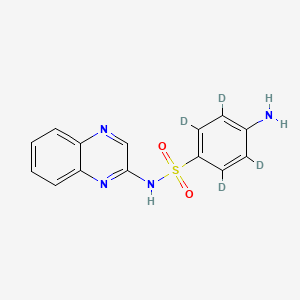
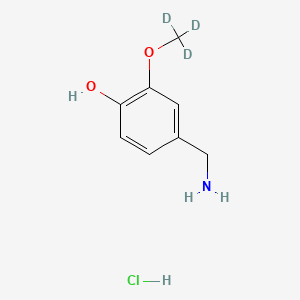
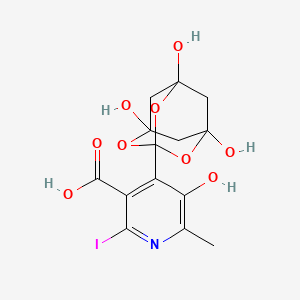
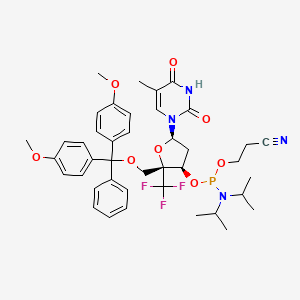
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
